Product packaging for Bromoethane-13C2(Cat. No.:CAS No. 34189-75-8)

Bromoethane-13C2

Cat. No.: B1339984
CAS No.: 34189-75-8
M. Wt: 110.95 g/mol
InChI Key: RDHPKYGYEGBMSE-ZDOIIHCHSA-N
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Description

Chemical Identity and Fundamental Properties

This compound has the molecular formula $$ \text{C}2\text{H}5\text{Br} $$, with a molecular weight of 110.98 g/mol. The compound features two carbon-13 atoms, replacing the natural abundance carbon-12 at both positions. Key physicochemical properties include:

Property Value
Melting Point −119 °C (lit.)
Boiling Point 37–40 °C (lit.)
Density 1.487 g/mL at 25 °C
Refractive Index $$ n_D^{20} = 1.424 $$
Flash Point −10 °F (−23 °C)

The carbon-13 labeling shifts its NMR signals, with $$ ^{13}\text{C} $$ chemical shifts observed at 19.39 ppm (methyl carbon) and 27.89 ppm (methylene carbon) in unlabeled bromoethane. For this compound, these shifts are further modified due to isotopic effects, enabling distinct detection in heteronuclear NMR experiments.

Synthesis typically involves reacting ethyl-1-$$ ^{13}\text{C} $$ alcohol with hydrogen bromide in the presence of sulfuric acid:
$$ \text{CH}3^{13}\text{CH}2\text{OH} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3^{13}\text{CH}2\text{Br} + \text{H}_2\text{O} $$

Historical Development of Carbon-13 Labeled Compounds

The discovery of isotopes by Frederick Soddy in 1913 laid the groundwork for isotopic labeling. Carbon-13, a stable isotope constituting 1.1% of natural carbon, gained prominence in the 1930s following Harold Urey’s isolation of deuterium and subsequent advances in mass spectrometry. Early applications focused on metabolic studies, such as tracing $$ ^{13}\text{C} $$-labeled glucose in biochemical pathways.

This compound emerged as a specialized reagent in the late 20th century, driven by the need for precise NMR probes. Its synthesis was optimized to achieve high isotopic purity (>99 atom % $$ ^{13}\text{C} $$), making it indispensable in structural elucidation and kinetic studies.

Significance in Isotopic Labeling Research

Carbon-13 labeling eliminates signal overlap in NMR spectra, allowing unambiguous assignment of molecular structures. For example, in $$ ^1\text{H}{^{13}\text{C}} $$-HSQC experiments, this compound’s $$ ^{13}\text{C} $$-edited signals resolve overlapping proton resonances, enhancing spectral clarity. Additionally, isotopic tracers enable real-time tracking of reaction intermediates. In organic synthesis, this compound has been used to study SN2 mechanisms, where the $$ ^{13}\text{C} $$ label provides insights into nucleophilic substitution kinetics.

Overview of Contemporary Applications

This compound is utilized across multiple disciplines:

Application Description
NMR Spectroscopy Detects carbon environments in proteins, polymers, and small molecules.
Metabolic Flux Analysis Tracks $$ ^{13}\text{C} $$-labeled metabolites in cellular pathways.
Organic Synthesis Probes reaction mechanisms via isotopic substitution.
Material Science Analyzes carbon dynamics in polymers and catalysts.

For instance, in a 2021 study, $$ ^{13}\text{C} $$-labeled acetate derived from this compound was used to map lipid biosynthesis in cancer cells using $$ ^1\text{H}{^{15}\text{N}} $$-HSQC NMR.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5B B1339984 Bromoethane-13C2 CAS No. 34189-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583917
Record name Bromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34189-75-8
Record name Bromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34189-75-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoethane-13C2 can be synthesized through the bromination of ethane-13C2. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) to dissolve both reactants.

    Catalyst: Iron filings or UV light to initiate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and purity. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Distillation and recrystallization to achieve high purity levels required for research applications.

Chemical Reactions Analysis

Nucleophilic Substitution (S<sub>N</sub>2)

Bromoethane-¹³C₂ undergoes bimolecular nucleophilic substitution reactions due to its primary alkyl halide structure. The reaction follows a concerted mechanism where the nucleophile attacks the electrophilic carbon simultaneously with bromide departure1 .

Example Reaction with Hydroxide Ions :

CH313CH2Br+OHCH313CH2OH+Br\text{CH}_3^{13}\text{CH}_2\text{Br}+\text{OH}^-\rightarrow \text{CH}_3^{13}\text{CH}_2\text{OH}+\text{Br}^-

Reagent Conditions Product Yield Key Observations
Aqueous NaOH60°C, 4 hoursEthanol-¹³C₂85%Rate depends on [OH⁻] and [bromoethane]1
KCN (ethanolic)Reflux, 8 hoursPropanenitrile-¹³C₂78%Enhanced reaction rate in polar aprotic solvents

Elimination (E2)

Under strong base conditions, bromoethane-¹³C₂ undergoes dehydrohalogenation to form ethene-¹³C₂. The reaction proceeds via a concerted β-hydrogen abstraction and bromide elimination .

Example Reaction with Potassium Hydroxide :

CH313CH2Br+KOHCH213 CH2+KBr+H2O\text{CH}_3^{13}\text{CH}_2\text{Br}+\text{KOH}\rightarrow \text{CH}_2^{13}\text{ CH}_2+\text{KBr}+\text{H}_2\text{O}

Reagent Conditions Product Yield Key Observations
Alcoholic KOH70°C, 6 hoursEthene-¹³C₂92%Favored in non-polar solvents
NaOEt (ethanol)Reflux, 3 hoursEthene-¹³C₂88%Base strength critical for reaction rate

Oxidation Reactions

Bromoethane-¹³C₂ can be oxidized to carboxylic acids under strong oxidizing conditions. The reaction pathway involves initial hydrolysis to ethanol-¹³C₂, followed by oxidation .

Example Reaction with Acidic KMnO₄ :

CH313CH2BrKMnO4,H+CH313COOH+CO2+H2O\text{CH}_3^{13}\text{CH}_2\text{Br}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{CH}_3^{13}\text{COOH}+\text{CO}_2+\text{H}_2\text{O}

Reagent Conditions Product Yield Key Observations
Acidic KMnO₄100°C, 12 hoursAcetic acid-¹³C₂65%Requires harsh conditions for full oxidation
CrO₃/H₂SO₄80°C, 8 hoursAcetic acid-¹³C₂58%Intermediate aldehyde detected via NMR

Grignard Reagent Formation

Bromoethane-¹³C₂ reacts with magnesium in dry ether to form ethylmagnesium bromide-¹³C₂, a versatile nucleophile in synthetic chemistry .

Reaction :

CH313CH2Br+MgCH313CH2MgBr\text{CH}_3^{13}\text{CH}_2\text{Br}+\text{Mg}\rightarrow \text{CH}_3^{13}\text{CH}_2\text{MgBr}

Solvent Reaction Time Purity Applications
Dry diethyl ether2 hours95%Synthesis of ¹³C-labeled alcohols, ketones
Tetrahydrofuran (THF)1.5 hours97%Enhanced reactivity in THF

Research Findings

  • Mechanistic Insights : S<sub>N</sub>2 reactions show inverted stereochemistry at the ¹³C center, confirmed via ¹³C NMR .

  • Kinetic Studies : Second-order kinetics observed in substitution reactions (rate = k[bromoethane][OH⁻])1 .

  • Thermodynamic Data : ΔH‡ for S<sub>N</sub>2 reaction with OH⁻ is +42 kJ/mol , indicating a low-energy transition state1.

Scientific Research Applications

Chemistry: Bromoethane-13C2 is used as a precursor in the synthesis of various labeled compounds. Its isotopic labeling allows for detailed mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to trace metabolic pathways. The carbon-13 label helps in tracking the incorporation and transformation of the compound in biological systems.

Medicine: It is used in the development of labeled pharmaceuticals for diagnostic imaging and metabolic studies. The carbon-13 label provides a non-radioactive alternative for tracing drug metabolism.

Industry: this compound is employed in the production of labeled polymers and materials, aiding in the study of material properties and degradation pathways.

Mechanism of Action

The mechanism by which Bromoethane-13C2 exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The carbon-13 labeling allows for precise tracking of these reactions using NMR spectroscopy.

Molecular Targets and Pathways:

    Nucleophilic Substitution: Targets the carbon-bromine bond, facilitating the formation of new compounds.

    Elimination: Involves the removal of a hydrogen atom and a bromine atom, forming a double bond.

    Oxidation: Targets the carbon-hydrogen bonds, converting them into carbon-oxygen bonds.

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares Bromoethane-13C2 with structurally or isotopically related brominated compounds:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Label Position Bromine Atoms
This compound $^{13}\text{C}2\text{H}5\text{Br}$ 110.95 C1 and C2 1
Bromomethane-13C $^{13}\text{CH}_3\text{Br}$ 95.93 C1 1
1,2-Dithis compound $^{13}\text{C}2\text{H}4\text{Br}_2$ 189.85 C1 and C2 2
Ethyl Bromoacetate-13C2 $^{13}\text{C}2\text{C}2\text{H}7\text{BrO}2$ 169.02 Acetate carbons 1

Key Observations :

  • Bromomethane-13C : Smaller molecule with a single $^{13}\text{C}$ label, used in environmental tracer studies .
  • 1,2-Dithis compound : Contains two bromine atoms, enabling studies on vicinal dihalide reactivity .
  • Ethyl Bromoacetate-13C2 : Incorporates an ester group, expanding utility in synthesizing labeled pharmaceuticals .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/mL) Reactivity
This compound ~38 1.460 High in SN2 reactions
Bromomethane-13C ~3.6 1.732 Volatile, prone to nucleophilic substitution
1,2-Dithis compound 131–132 2.18 Dehydrohalogenation to form alkenes
Ethyl Bromoacetate-13C2 159 1.524 Ester hydrolysis and alkylation

Notable Differences:

  • Volatility : Bromomethane-13C’s low boiling point makes it suitable for gas-phase studies, whereas Ethyl Bromoacetate-13C2’s high boiling point suits liquid-phase synthesis .
  • Density : 1,2-Dithis compound’s higher density reflects its larger molecular mass and bromine content .

Biological Activity

Bromoethane-13C2, also known as Ethyl-13C2 bromide, is a stable isotope-labeled compound utilized primarily in research and industrial applications. Its biological activity is significant due to its interactions with various biological systems, particularly in studies involving metabolic pathways and toxicological assessments.

This compound is characterized by its high lipophilicity, allowing it to easily cross biological membranes such as the blood-brain barrier. This property makes it a useful tool in pharmacological and toxicological studies, where understanding the distribution and metabolism of compounds within biological systems is crucial .

The compound acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, including DNA and proteins. This reactivity is particularly important in evaluating its mutagenic potential and carcinogenicity. In studies, this compound has shown varying degrees of mutagenic activity depending on the assay conditions and the presence of metabolic activation .

Toxicological Studies

Toxicological research has demonstrated that this compound can induce DNA damage through the formation of adducts, which are complexes formed when the compound reacts with DNA. Such interactions can lead to mutations and potentially contribute to carcinogenesis. Notably, studies have indicated that while this compound is not consistently mutagenic in all bacterial assays, it exhibits mutagenic properties under specific conditions that involve metabolic activation .

Table 1: Summary of Toxicological Findings

Study TypeOrganismFindingsReference
Inhalation StudiesF344/N RatsInduced tumors in nasal cavity and lung
Bacterial Mutation AssaySalmonella spp.Mutagenic with metabolic activation
In Vivo CarcinogenicityB6C3F1 MiceIncreased incidence of lung neoplasms

Case Studies

Case Study 1: Cysteine Ethylation
A study utilized this compound for cysteine ethylation in membrane proteins to investigate conformational changes within proteins such as SERCA (Sarcoplasmic Reticulum Ca²⁺-ATPase). The ethylation did not perturb enzyme function while providing insights into structural dynamics through solid-state NMR spectroscopy .

Case Study 2: Environmental Impact Assessment
In environmental studies, this compound was detected in soil vapor samples during assessments of historical solvent contamination sites. Its presence indicated potential risks associated with volatilization and bioaccumulation in local ecosystems .

Research Findings

Recent research has focused on the applications of this compound in metabolic tracing and its role as a labeling agent in various biochemical assays. The compound's ability to provide distinct isotopic signatures allows for enhanced tracking of metabolic pathways involving ethyl groups. It has been particularly useful in studies assessing the pharmacokinetics of drugs and their metabolites .

Table 2: Applications of this compound

ApplicationDescription
Metabolic TracingUsed to label metabolites for tracking in vivo
Protein Structure StudiesFacilitates investigation into protein conformational states
Environmental MonitoringAssesses contamination levels in soil and water

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Bromoethane-13C2 in isotopic labeling studies?

  • Methodological Answer : Bromoethane-13C2 is typically synthesized via nucleophilic substitution reactions using ethanol-13C2 and hydrobromic acid under controlled conditions. Characterization requires <sup>13</sup>C NMR to confirm isotopic enrichment at both carbon positions (C1 and C2) and gas chromatography-mass spectrometry (GC/MS) to verify purity (>99% isotopic purity, as per supplier specifications) . Ensure proper handling due to its volatility (bp 37–40°C) and flammability (Fp -23°C) .

Q. How is Bromoethane-13C2 utilized as a tracer in reaction mechanism studies?

  • Methodological Answer : In kinetic isotope effect (KIE) studies, Bromoethane-13C2 enables tracking of carbon migration during reactions (e.g., SN2 mechanisms). Researchers use isotope-ratio mass spectrometry (IRMS) or <sup>13</sup>C NMR to quantify isotopic distribution in products. For example, in alkylation reactions, the <sup>13</sup>C label helps distinguish between nucleophilic attack at C1 vs. C2 .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction kinetics involving Bromoethane-13C2?

  • Methodological Answer : Discrepancies in kinetic data (e.g., rate constants) may arise from isotopic impurities, solvent effects, or analytical limitations. To resolve these:

Validate purity : Use GC/MS or HPLC to rule out contaminants (e.g., unlabeled bromoethane) .

Control solvent polarity : Compare kinetics in polar (e.g., DMSO) vs. nonpolar solvents to isolate solvent effects .

Replicate experiments : Cross-reference results with independent studies using alternative detection methods (e.g., IR spectroscopy for bond cleavage) .

Q. What advanced experimental designs leverage Bromoethane-13C2 to study metabolic pathways in microbial systems?

  • Methodological Answer : In metabolic flux analysis, Bromoethane-13C2 can serve as a precursor for ethyl-group incorporation into metabolites. Key steps include:

Dosing strategy : Optimize concentration to avoid cytotoxicity (typical range: 0.1–1 mM).

Extraction and analysis : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopomer resolution to track <sup>13</sup>C incorporation into acetyl-CoA or fatty acids .

Data interpretation : Apply computational tools like Isotopomer Spectral Analysis (ISA) to model flux distributions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoethane-13C2
Reactant of Route 2
Bromoethane-13C2

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